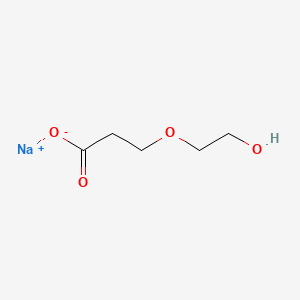
Hydroxy-PEG1-acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG1-acid sodium salt is a polyethylene glycol (PEG) linker containing a hydroxyl group with a terminal carboxylic acid in its sodium salt form. This compound is known for its stability and solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-PEG1-acid sodium salt is synthesized by reacting a hydroxyl group with a PEG-COOH group to form a polymer. The free acid form is not stable due to the reaction of the hydroxyl group with the PEG-COOH group, leading to the formation of a polymer. Therefore, the sodium salt form is preferred for its stability during storage and shipping .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of reagent-grade chemicals under controlled conditions. The process typically includes the following steps:
Reaction Setup: The hydroxyl group is reacted with the PEG-COOH group under controlled temperature and pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Purification: The compound is purified to achieve a high level of purity (typically 98% or higher).
Storage: The final product is stored at -20°C to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-PEG1-acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Hydroxy-PEG1-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of Hydroxy-PEG1-acid sodium salt involves its ability to act as a linker or spacer molecule. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the carboxylic acid group allows for the attachment of various molecules. This versatility makes it an ideal compound for use in drug delivery systems and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroxy-PEG2-acid sodium salt
- Hydroxy-PEG4-acid sodium salt
- Hydroxy-PEG8-acid sodium salt
- Hydroxy-PEG10-acid sodium salt
Uniqueness
Hydroxy-PEG1-acid sodium salt is unique due to its specific molecular structure, which includes a single PEG unit. This structure provides a balance between solubility and stability, making it suitable for various applications. In comparison, other similar compounds with longer PEG chains may offer different solubility and stability profiles, making them suitable for different applications .
Propriétés
Formule moléculaire |
C5H9NaO4 |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
sodium;3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
Clé InChI |
CTAOUTPCLXWLER-UHFFFAOYSA-M |
SMILES canonique |
C(COCCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
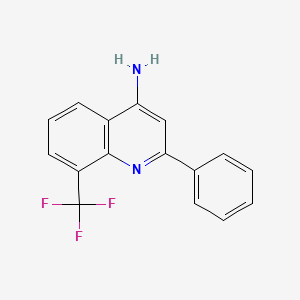
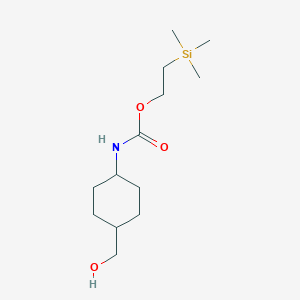
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)

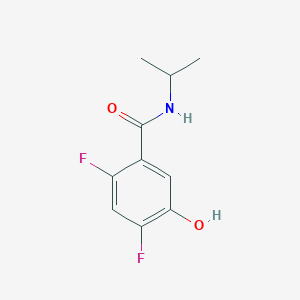
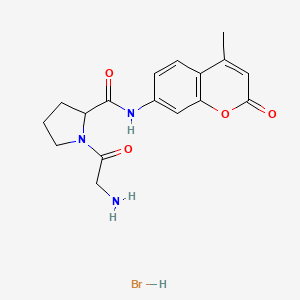
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
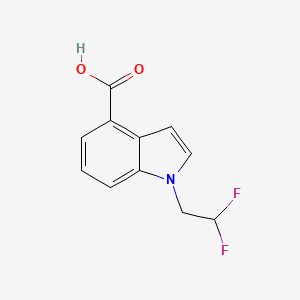

![4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole](/img/structure/B13723114.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
